6-Cyclopropylpyridine-2,3-dicarboxylic acid
Overview
Description
6-Cyclopropylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C10H9NO4 It is a derivative of pyridine, featuring a cyclopropyl group attached to the sixth position of the pyridine ring and two carboxylic acid groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridine-2,3-dicarboxylic acid typically involves the oxidation of appropriately substituted quinoline precursors. One method involves the nitric acid oxidation of 8-substituted quinolines in the presence of a catalytic amount of manganese . This process yields the desired pyridine-2,3-dicarboxylic acid derivatives with enhanced efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyridine-2,3-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The cyclopropyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
6-Cyclopropylpyridine-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid: A similar compound with carboxylic acid groups at the second and sixth positions of the pyridine ring.
Dipicolinic acid: Another pyridine derivative with carboxylic acid groups at the second and sixth positions.
Uniqueness
6-Cyclopropylpyridine-2,3-dicarboxylic acid is unique due to the presence of the cyclopropyl group at the sixth position, which imparts distinct chemical and physical properties compared to other pyridine dicarboxylic acids. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
6-cyclopropylpyridine-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)6-3-4-7(5-1-2-5)11-8(6)10(14)15/h3-5H,1-2H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUHKCZFFHXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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